2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol
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Overview
Description
2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with methylamine. This reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of cyanuric chloride.
Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with phenol. This step is usually performed in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution of the chlorine atoms on the triazine ring with the phenol group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The triazine ring can be reduced under specific conditions to yield amine derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring. Halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated triazine derivatives.
Scientific Research Applications
2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. It has been investigated for its antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives are being evaluated for their therapeutic properties.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the triazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
Uniqueness
2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol is unique due to the presence of the phenol group, which imparts distinct chemical properties compared to its analogs. The phenol group enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in various applications. Additionally, the compound’s ability to undergo multiple types of chemical reactions further distinguishes it from similar triazine derivatives.
Properties
IUPAC Name |
2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-13-10(15-11(12-2)14-7)8-5-3-4-6-9(8)16/h3-6,16H,1-2H3,(H,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMCXDPSVCYANB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)NC)C2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425322 |
Source
|
Record name | 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146998-51-8 |
Source
|
Record name | 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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